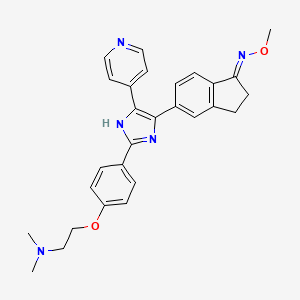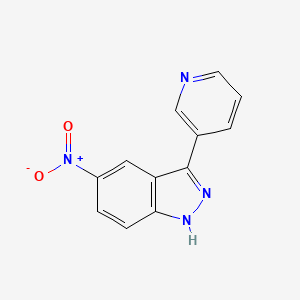
5-nitro-3-(pyridin-3-yl)-1H-indazole
Overview
Description
5-Nitro-3-(pyridin-3-yl)-1H-indazole is a heterocyclic aromatic organic compound characterized by the presence of a nitro group (-NO2) and a pyridine ring attached to an indazole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-3-(pyridin-3-yl)-1H-indazole typically involves the nitration of 3-(pyridin-3-yl)-1H-indazole. The reaction conditions include the use of nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents, with careful control of temperature to avoid over-nitration.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes. The use of catalysts such as zeolites or metal oxides can enhance the efficiency and selectivity of the nitration reaction.
Chemical Reactions Analysis
Types of Reactions: 5-Nitro-3-(pyridin-3-yl)-1H-indazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for the oxidation of the compound.
Reduction: Tin (Sn) or iron (Fe) in acidic conditions can be employed for the reduction of the nitro group to an amine.
Substitution: Halogenation reactions can be carried out using halogens (e.g., chlorine, bromine) in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 5-amino-3-(pyridin-3-yl)-1H-indazole.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-nitro-3-(pyridin-3-yl)-1H-indazole is used as a building block for the synthesis of more complex organic molecules. Its nitro group makes it a versatile intermediate in various organic reactions.
Biology: The compound has shown potential as a biological probe in studying enzyme mechanisms and as a precursor for the synthesis of biologically active molecules.
Medicine: Research has indicated that derivatives of this compound exhibit promising anticancer and antimicrobial properties. These derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: In the chemical industry, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structural features make it valuable in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 5-nitro-3-(pyridin-3-yl)-1H-indazole exerts its effects depends on its molecular targets and pathways involved. For example, in anticancer applications, the compound may interact with DNA or proteins involved in cell proliferation, leading to the inhibition of cancer cell growth. The exact mechanism can vary depending on the specific derivative and its biological target.
Comparison with Similar Compounds
3-Nitro-5-(pyridin-3-yl)benzoic acid: Used in the synthesis of coordination polymers.
5-(Pyridin-3-yl)isophthalic acid: Used in the synthesis of metal-organic complexes.
N-(Pyridin-3-yl)benzamide derivatives: Evaluated for their anticancer properties.
Uniqueness: 5-Nitro-3-(pyridin-3-yl)-1H-indazole stands out due to its specific structural features, which allow for diverse chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of reactions and its biological activity make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
5-nitro-3-pyridin-3-yl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2/c17-16(18)9-3-4-11-10(6-9)12(15-14-11)8-2-1-5-13-7-8/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COKOVQIJRWDLGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC3=C2C=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856345 | |
| Record name | 5-Nitro-3-(pyridin-3-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356087-84-7 | |
| Record name | 5-Nitro-3-(pyridin-3-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


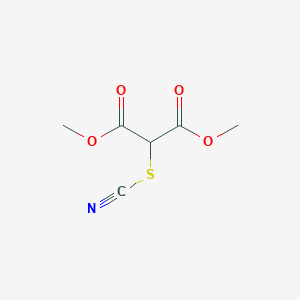
![(1S,3R,4R)-Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride](/img/structure/B1512684.png)
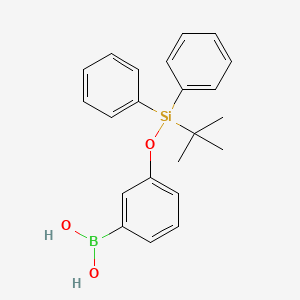

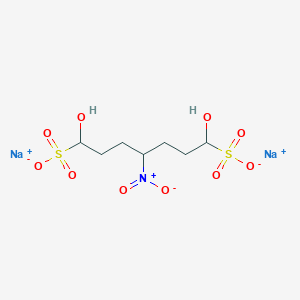
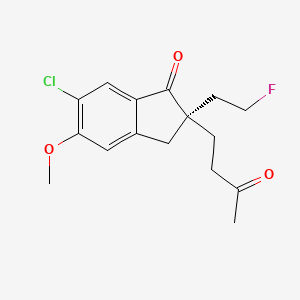
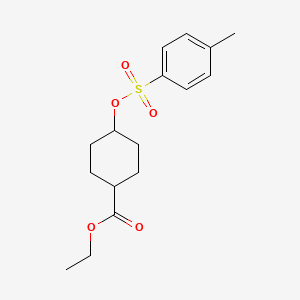
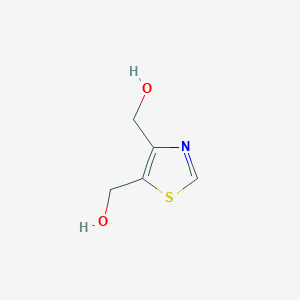
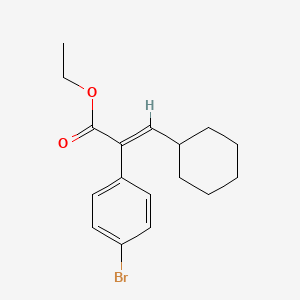

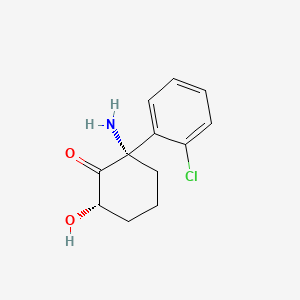
![2,3,4,5-Tetrahydro-1H-benzo[d]azepin-2-amine](/img/structure/B1512711.png)
